Fmoc-L-4-Phosphonomethylphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

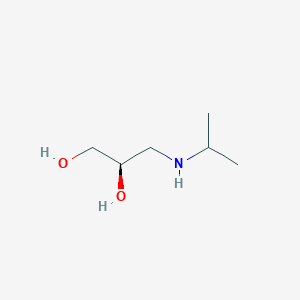

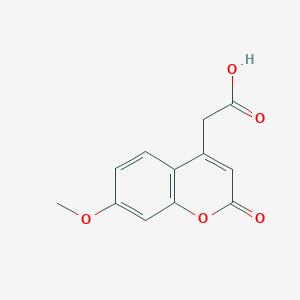

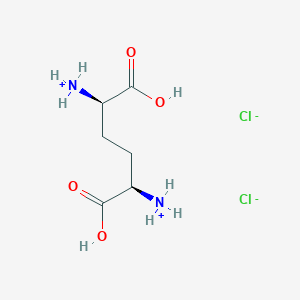

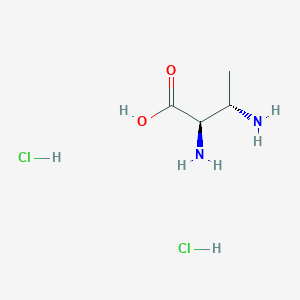

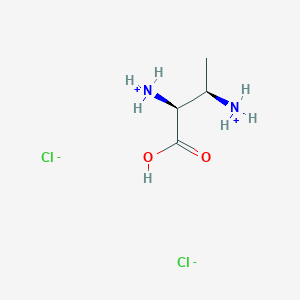

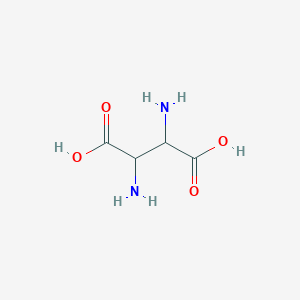

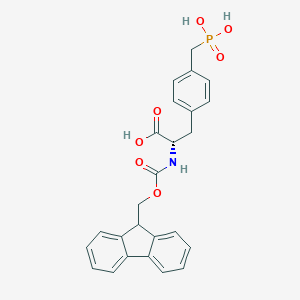

Fmoc-L-4-Phosphonomethylphenylalanine, also known as Fmoc-pmp-amino acid, is a derivative of phenylalanine that contains a phosphonomethyl group . It is an important molecule used in the fields of medicinal chemistry and biochemical research .

Synthesis Analysis

The synthesis of Fmoc-L-4-Phosphonomethylphenylalanine has been reported in several studies. Another study reported the synthesis of D,L-fmoc protected 4- phosphonomethylphenylalanine derivatives and their enzymatic resolution .

Molecular Structure Analysis

The molecular formula of Fmoc-L-4-Phosphonomethylphenylalanine is C25H24NO7P . Its molecular weight is 481.43 g/mol .

Aplicaciones Científicas De Investigación

1. Synthesis of Peptides for Biophysical and Biochemical Studies Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-L-4-Pmp) is commonly used in the synthesis of various peptides that are crucial in biophysical and biochemical studies. These peptides can be tailored to study protein-protein interactions, enzyme-substrate relationships, and other fundamental processes in biology .

Development of Peptide-Derived Materials

Researchers utilize Fmoc-L-4-Pmp in the creation of peptide-derived materials. These materials have potential applications in biotechnology and nanotechnology, where they can be used to create novel biomaterials with specific properties for targeted uses .

Drug Synthesis for Cancer Treatments

Fmoc-L-4-Pmp plays a role in the synthesis of drugs used in cancer treatments. The compound’s ability to be incorporated into peptides allows for the creation of drugs that can target cancer cells with high specificity, potentially leading to more effective treatments with fewer side effects .

Medical Applications Beyond Cancer Treatment

Beyond cancer therapy, Fmoc-L-4-Pmp may be involved in the synthesis of drugs for other medical applications. Its versatility in peptide synthesis makes it a valuable compound for developing treatments for various diseases .

Research on Enzyme Inhibitors

The compound’s structure allows it to be used in research focused on developing enzyme inhibitors. These inhibitors can regulate biological pathways and have therapeutic potential for diseases where enzyme activity is dysregulated .

6. Study of Protein Folding and Structure Fmoc-L-4-Pmp can be incorporated into peptides that mimic natural proteins, aiding in the study of protein folding and structure. This research can provide insights into how proteins function and lead to the development of new therapeutic strategies .

Exploration of Peptide-Based Diagnostics

The unique properties of Fmoc-L-4-Pmp enable its use in peptide-based diagnostics. Peptides containing this compound could be designed to bind specific biomarkers, aiding in the detection and diagnosis of diseases .

Advancements in Peptide Therapeutics

Finally, Fmoc-L-4-Pmp contributes to advancements in peptide therapeutics. As research progresses, peptides containing this compound may lead to new classes of therapeutics with improved efficacy and safety profiles .

For further detailed information on each application, including experimental data and specific studies, additional research from scientific databases and publications would be necessary.

Safety and Hazards

Fmoc-L-4-Phosphonomethylphenylalanine is intended for R&D use only and is not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYXGOVBZKHLL-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375798 |

Source

|

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-4-Phosphonomethylphenylalanine | |

CAS RN |

229180-64-7 |

Source

|

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.